molecular formula C9H11BrFNO B13595937 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol

1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13595937
M. Wt: 248.09 g/mol
InChI Key: UASCJMDUEKQHKR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol can be synthesized through a multi-step process involving the following key steps:

    Halogenation: The starting material, 2-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5th position of the phenyl ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with an appropriate alkylating agent to introduce the ethan-1-ol moiety.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylethanolamines.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:

    1-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(5-Bromo-2-iodophenyl)-2-(methylamino)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.

    1-(5-Bromo-2-methylphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11BrFNO/c1-12-5-9(13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3

InChI Key

UASCJMDUEKQHKR-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=C(C=CC(=C1)Br)F)O

Origin of Product

United States

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